molecular formula C12H10N4O B14940378 5-(5-methyl-1H-pyrazol-3-yl)-3-phenyl-1,2,4-oxadiazole

5-(5-methyl-1H-pyrazol-3-yl)-3-phenyl-1,2,4-oxadiazole

Cat. No.: B14940378
M. Wt: 226.23 g/mol
InChI Key: PRLJBSBDWIIPQE-UHFFFAOYSA-N
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Description

5-(5-methyl-1H-pyrazol-3-yl)-3-phenyl-1,2,4-oxadiazole is a heterocyclic compound that features a pyrazole ring fused with an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-methyl-1H-pyrazol-3-yl)-3-phenyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-methyl-1H-pyrazole-3-carboxylic acid hydrazide with benzonitrile oxide under reflux conditions. The reaction proceeds through the formation of an intermediate nitrile oxide, which then undergoes cyclization to form the desired oxadiazole ring .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve optimizing the synthetic route for large-scale production. This would include considerations for reaction efficiency, cost-effectiveness, and environmental impact. Industrial production might also involve the use of continuous flow reactors to enhance reaction rates and yields.

Chemical Reactions Analysis

Types of Reactions

5-(5-methyl-1H-pyrazol-3-yl)-3-phenyl-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the functional groups attached to the pyrazole or oxadiazole rings.

    Substitution: The compound can participate in substitution reactions where functional groups on the rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides, while substitution reactions could introduce new functional groups onto the pyrazole or oxadiazole rings.

Scientific Research Applications

5-(5-methyl-1H-pyrazol-3-yl)-3-phenyl-1,2,4-oxadiazole has several scientific research applications:

    Medicinal Chemistry: The compound has shown potential as an antileishmanial and antimalarial agent.

    Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 5-(5-methyl-1H-pyrazol-3-yl)-3-phenyl-1,2,4-oxadiazole varies depending on its application. In medicinal chemistry, it may exert its effects by interacting with specific molecular targets such as enzymes or receptors. For example, it has been shown to inhibit the expression of viral oncogenes in certain cancer cells by targeting specific kinases . The exact pathways involved can include modulation of signaling pathways, inhibition of enzyme activity, or disruption of protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(5-methyl-1H-pyrazol-3-yl)-3-phenyl-1,2,4-oxadiazole is unique due to its combination of the pyrazole and oxadiazole rings, which imparts distinct chemical and biological properties. This unique structure allows it to participate in a variety of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and development.

Properties

Molecular Formula

C12H10N4O

Molecular Weight

226.23 g/mol

IUPAC Name

5-(5-methyl-1H-pyrazol-3-yl)-3-phenyl-1,2,4-oxadiazole

InChI

InChI=1S/C12H10N4O/c1-8-7-10(15-14-8)12-13-11(16-17-12)9-5-3-2-4-6-9/h2-7H,1H3,(H,14,15)

InChI Key

PRLJBSBDWIIPQE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1)C2=NC(=NO2)C3=CC=CC=C3

Origin of Product

United States

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